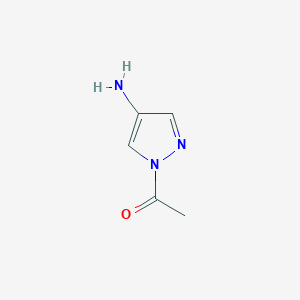
1-(4-Amino-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-1H-pyrazol-1-yl)ethanone is a heterocyclic compound that features a pyrazole ring substituted with an amino group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Amino-1H-pyrazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-amino-1H-pyrazole with ethanone derivatives under controlled conditions. The reaction typically requires a catalyst and may be carried out in solvents such as acetonitrile or ethanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Amino-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-1H-pyrazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals
Wirkmechanismus
The mechanism of action of 1-(4-Amino-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring play crucial roles in its biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(1H-pyrazol-4-yl)ethanone
- 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Uniqueness: 1-(4-Amino-1H-pyrazol-1-yl)ethanone is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H7N3O |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
1-(4-aminopyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H7N3O/c1-4(9)8-3-5(6)2-7-8/h2-3H,6H2,1H3 |
InChI-Schlüssel |
LPFLYVFKEAVUQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C(C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















